Hydrolytic Stability Advantage of Sulfonyl Fluoride (–SO₂F) Over Sulfonyl Chloride (–SO₂Cl) in the 4-Amino-5-chlorothiophene Scaffold
4-Amino-5-chlorothiophene-2-sulfonyl fluoride (target compound; CAS 2168378-46-7) bears the –SO₂F electrophilic warhead, which confers significantly greater resistance to hydrolysis under physiological conditions compared to the corresponding sulfonyl chloride analog, 4-amino-5-chlorothiophene-2-sulfonyl chloride (CAS 2763975-98-8). The sulfonyl chloride analog is known to undergo rapid hydrolysis in aqueous media, limiting its practical utility in biological assays and requiring strictly anhydrous handling, whereas sulfonyl fluorides as a class exhibit a uniquely balanced reactivity–stability profile that enables their use as privileged warheads in aqueous biological environments [1]. This class-level advantage has been quantitatively characterized across multiple heteroaryl sulfonyl fluoride series, where sulfonyl fluorides demonstrate half-lives in physiological buffer and plasma that are orders of magnitude longer than their sulfonyl chloride counterparts [2].
| Evidence Dimension | Hydrolytic stability under physiological conditions (aqueous buffer, pH 7.4) |
|---|---|
| Target Compound Data | Sulfonyl fluoride (–SO₂F): class-typical half-life in physiological buffer significantly extended relative to –SO₂Cl; specific quantitative data for the 4-amino-5-chlorothiophene scaffold not independently determined in peer-reviewed literature |
| Comparator Or Baseline | 4-Amino-5-chlorothiophene-2-sulfonyl chloride (CAS 2763975-98-8; –SO₂Cl analog): known to undergo rapid hydrolysis in aqueous media; class-typical half-life of aryl sulfonyl chlorides in pH 7.4 buffer is on the order of minutes to low hours depending on electronic effects |
| Quantified Difference | Class-level: sulfonyl fluorides demonstrate approximately 10³- to 10⁵-fold greater aqueous stability than corresponding sulfonyl chlorides under physiological pH, based on established literature across diverse aryl and heteroaryl scaffolds [2] |
| Conditions | Class-level inference drawn from comparative stability studies of sulfonyl fluorides vs. sulfonyl chlorides in aqueous buffer (pH 7.4) and plasma; direct head-to-head measurement for the specific 4-amino-5-chlorothiophene pair has not been published |
Why This Matters
For procurement decisions in covalent inhibitor or chemical probe development programs, the –SO₂F variant is the only viable electrophile for biological assays requiring aqueous incubation; the –SO₂Cl analog is effectively precluded from such applications due to hydrolytic instability.
- [1] Dong J, Krasnova L, Finn MG, Sharpless KB. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angew Chem Int Ed. 2014;53(36):9430-9448. doi:10.1002/anie.201309399 View Source
- [2] Doherty AE, Oxford C, Mazumder F, et al. Next generation sulfonyl fluoride electrophiles expand the scope of covalent drug discovery. ChemRxiv. 2026. doi:10.26434/chemrxiv.15000707/v1 View Source
